
Sodium levulinate
Overview
Description
Sodium levulinate is the sodium salt of levulinic acid, a compound derived from biomass. It is commonly used in the cosmetic industry as a skin conditioning agent and preservative due to its antimicrobial properties . Levulinic acid, from which this compound is derived, is found in various plants, including sugar cane .
Mechanism of Action
Target of Action
Sodium levulinate, also known as sodium 4-oxovalerate, is a natural compound that primarily targets microorganisms . It acts as an antimicrobial agent, inhibiting the growth of microbes such as staphylococcus on fruit surfaces .
Mode of Action
It has been shown to react with fatty acids to produce acid . When this compound reacts with fatty acids, hydrogen tartrate is formed, and this acid formation can cause damage to cells .
Biochemical Pathways
Levulinic acid, from which this compound is derived, is a promising platform chemical that can be obtained from biomass . It has the potential to be converted into a large number of commodity chemicals . The mechanisms of levulinic acid formation from various feedstocks are significantly important to guide the intensification of the process .
Pharmacokinetics
It is known that this compound cellulose (slc) was prepared as a new longer carbon chain analog for carboxymethyl cellulose (cmc) in 66–94% yield . This suggests that this compound may have similar ADME properties to those of carboxymethyl cellulose.
Result of Action
This compound serves as a skin softening and conditioning agent . It enhances the appearance and feel of the skin by increasing its suppleness . Additionally, it supports the skin’s natural defenses against environmental aggressors like pollutants, UV rays, and irritants .
Action Environment
This compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, it plays a significant role in enhancing the skin’s barrier function, supporting the skin’s natural defenses against environmental aggressors like pollutants, UV rays, and irritants . In the cosmetic industry, its antimicrobial properties help maintain the acid balance of products and prevent skin from microbial infection .
Biochemical Analysis
Biochemical Properties
Sodium levulinate serves as a skin softening and conditioning agent . It has the ability to control microorganisms without altering the pH or color of the other ingredients that make up the skincare product . In the cosmetic industry, levulinic acid’s antimicrobial properties help maintain the acid balance of products and prevent skin from microbial infection .
Cellular Effects
This compound is gaining attention in the skincare world for its multiple benefits. As a natural humectant, this compound plays a vital role in maintaining skin moisture . Its ability to attract and bind water molecules is crucial in keeping the skin hydrated . This hydration penetrates the skin’s surface, ensuring that moisture is retained even in the deeper layers .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its interaction with the skin at the cellular level. It exerts a gentle acidifying effect on the skin, helping to maintain its natural acidity level . This acidifying effect is crucial for the control of microorganisms on the skin surface .
Temporal Effects in Laboratory Settings
It is known that this compound is safe in cosmetics in the present practices of use and concentration described in safety assessments when formulated to be non-irritating .
Dosage Effects in Animal Models
The effects of this compound dosage in animal models have not been extensively studied. It is generally considered safe and suitable for most individuals, including those with sensitive skin, due to its mild and non-irritating nature .
Metabolic Pathways
Levulinic acid, from which this compound is derived, is known to be produced from renewable resources through biorefinery processes .
Transport and Distribution
It is known that this compound is commonly found as part of a more comprehensive formulation of ingredients rather than as a standalone product .
Subcellular Localization
The subcellular localization of this compound is not well studied. Given its role as a skin conditioning agent and its ability to maintain skin moisture, it is likely that this compound interacts with the outer layers of skin cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium levulinate can be synthesized through the neutralization of levulinic acid with sodium hydroxide. The reaction typically occurs in an aqueous medium, where levulinic acid reacts with sodium hydroxide to form this compound and water .
Industrial Production Methods: Industrial production of this compound often involves the extraction of levulinic acid from biomass, followed by its neutralization with sodium hydroxide. The process may include steps such as hydrolysis of biomass to produce levulinic acid, purification, and subsequent neutralization .
Chemical Reactions Analysis
Types of Reactions: Sodium levulinate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce different products, such as sodium acetate and sodium formate.
Reduction: Reduction reactions can convert this compound into other derivatives, although specific conditions and reagents vary.
Substitution: this compound can participate in substitution reactions, particularly in the formation of cellulose derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides are used in substitution reactions, often under basic conditions.
Major Products Formed:
Oxidation: Sodium acetate, sodium formate.
Reduction: Various reduced derivatives of levulinic acid.
Substitution: Cellulose derivatives like this compound cellulose.
Scientific Research Applications
Sodium levulinate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Sodium acetate: Another sodium salt with antimicrobial properties but different chemical structure and applications.
Sodium formate: Similar in being a sodium salt but used more in industrial applications like de-icing and as a reducing agent.
Levulinic acid: The parent compound of sodium levulinate, used similarly in cosmetics and as a chemical intermediate.
Uniqueness: this compound is unique due to its dual role as a skin conditioning agent and preservative. Its ability to maintain skin acidity and inhibit microbial growth makes it particularly valuable in cosmetic formulations .
Properties
CAS No. |
19856-23-6 |
|---|---|
Molecular Formula |
C5H8NaO3 |
Molecular Weight |
139.10 g/mol |
IUPAC Name |
sodium;4-oxopentanoate |
InChI |
InChI=1S/C5H8O3.Na/c1-4(6)2-3-5(7)8;/h2-3H2,1H3,(H,7,8); |
InChI Key |
LKYPRMXIEUMQOV-UHFFFAOYSA-N |
SMILES |
CC(=O)CCC(=O)[O-].[Na+] |
Isomeric SMILES |
CC(=O)CCC(=O)[O-].[Na+] |
Canonical SMILES |
CC(=O)CCC(=O)O.[Na] |
Key on ui other cas no. |
19856-23-6 |
Pictograms |
Corrosive; Irritant |
Related CAS |
123-76-2 (Parent) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


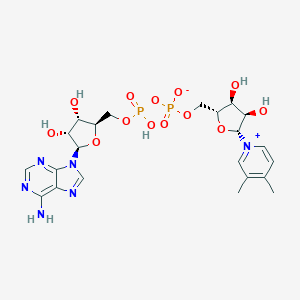


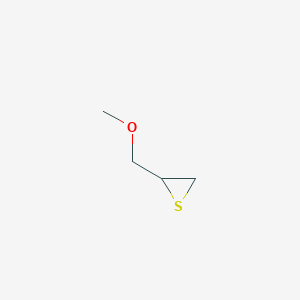
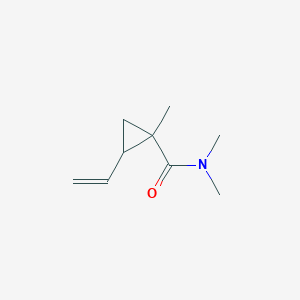
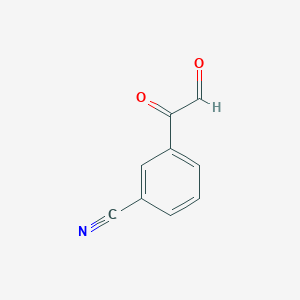
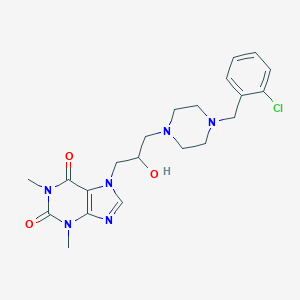

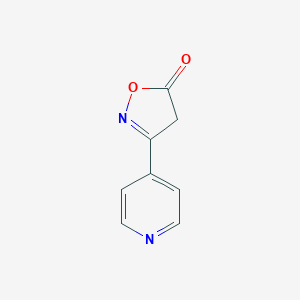

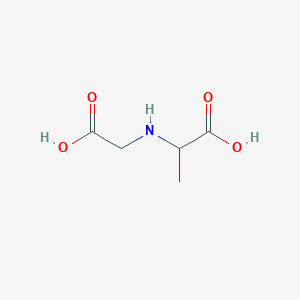
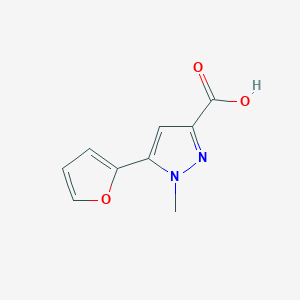
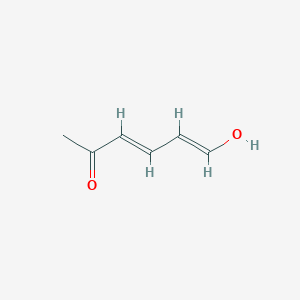
![(5E)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11550.png)
